molecular formula C12H18N2 B111902 (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine CAS No. 144043-17-4

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine

Cat. No. B111902
M. Wt: 190.28 g/mol
InChI Key: UEAYAIWNQQWSBK-GFCCVEGCSA-N
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Description

“(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine” is a chemical compound with the molecular formula C5H12N2 . It is also known by other names such as “®-N-Methylpyrrolidin-3-amine” and "®-3-(Methylamino)pyrrolidine" .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine”, can be achieved through various strategies. One common approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine” is characterized by a five-membered pyrrolidine ring with a methylamino group attached . The compound has a molecular weight of 100.16 g/mol . The InChIKey of the compound is NGZYRKGJWYJGRS-RXMQYKEDSA-N .


Chemical Reactions Analysis

The pyrrolidine ring in “(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine” can undergo various chemical reactions. The ring can be functionalized or modified to obtain compounds with different biological profiles .


Physical And Chemical Properties Analysis

“(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine” has a molecular weight of 100.16 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 100.100048391 g/mol .

Scientific Research Applications

Stereoselective Synthesis

  • This compound is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic effective against multidrug-resistant organisms. A stereoselective synthesis method for this compound has been developed, highlighting its significance in pharmaceutical chemistry (Lall et al., 2012).

Enantioselective Catalysis

  • The compound is involved in enantioselective catalysis, a process critical for producing pharmaceuticals with the desired chirality. Research shows its role in producing ligands with multiple stereocenters, which are important in the synthesis of chiral molecules (Nagel & Rieger, 1988).

Neuroleptic Activity

  • Derivatives of this compound have been studied for their neuroleptic activity. Such research is essential in developing new treatments for psychiatric disorders (Iwanami et al., 1981).

Material Science

  • The compound's derivatives have been explored in material science, such as in the synthesis of pyrrolidine derivatives, which have applications in diverse industries including dyes and agrochemicals (Żmigrodzka et al., 2022).

Radiopharmaceuticals

  • It has been used in the synthesis of radiopharmaceuticals, specifically in creating stereospecific Tc-99m complexes. This has implications for nuclear medicine and the development of site-specific imaging agents (Zhuang et al., 1999).

Safety And Hazards

The safety and hazards of “(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine” are not specified in the retrieved resources .

Future Directions

The pyrrolidine scaffold, as found in “(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine”, is widely used in drug discovery due to its versatility . Future research may focus on the design of new pyrrolidine compounds with different biological profiles.

properties

IUPAC Name

(3R)-1-benzyl-N-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYAIWNQQWSBK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434477
Record name (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine

CAS RN

144043-17-4
Record name (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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